5-Acetyl-2-methoxybenzaldehyde

Description

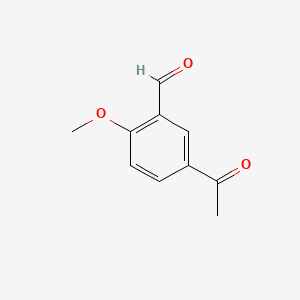

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVKYPDHREEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302303 | |

| Record name | 5-Acetyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-99-7 | |

| Record name | 5-Acetyl-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-2-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYL-2-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKZ321UNPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Acetyl 2 Methoxybenzaldehyde

Established Synthetic Routes and Reaction Pathways

Hydrazide Precursor Route

The hydrazide precursor route offers a pathway to synthesize 5-acetyl-2-methoxybenzaldehyde through the formation and subsequent cleavage of a hydrazone intermediate. Hydrazones are derivatives of aldehydes and ketones formed by the reaction with hydrazine (B178648) or its derivatives. wikipedia.orglibretexts.orglibretexts.org While direct synthesis from a hydrazide precursor is less common, the regeneration of an aldehyde from a stable hydrazone derivative is a well-established transformation.

Table 1: General Reaction Scheme for Hydrazide Precursor Route

| Step | Reactants | Reagents | Product |

| 1 | Precursor Aldehyde/Ketone | Hydrazine derivative | Hydrazone |

| 2 | Hydrazone | Cleavage Reagent (e.g., Oxidizing or Hydrolyzing agent) | This compound |

Synthesis from 3-Acetyl-6-methoxybenzonitrile

A plausible synthetic route to this compound involves the partial reduction of the corresponding benzonitrile, specifically 3-acetyl-6-methoxybenzonitrile. The reduction of a nitrile group to an aldehyde is a key transformation in organic synthesis.

Several methods are available for this conversion. The Stephen aldehyde synthesis, for instance, involves the treatment of a nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgdrugfuture.comchemeurope.com This method is particularly effective for aromatic nitriles.

A more modern and widely used reagent for the partial reduction of nitriles to aldehydes is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.comchemistrysteps.comcommonorganicchemistry.com This bulky reducing agent can selectively reduce nitriles to the corresponding imine at low temperatures, which is then hydrolyzed upon workup to yield the aldehyde. The reaction is typically carried out at temperatures around -78 °C to prevent over-reduction to the amine. The use of DIBAL-H is advantageous due to its high selectivity and compatibility with a range of functional groups.

Table 2: Reagents for the Reduction of Nitriles to Aldehydes

| Reagent/Method | Description |

| Stephen Aldehyde Synthesis | Utilizes tin(II) chloride and hydrochloric acid to form an iminium salt intermediate, followed by hydrolysis. wikipedia.orgdrugfuture.comchemeurope.com |

| Diisobutylaluminium hydride (DIBAL-H) | A bulky and selective reducing agent that converts nitriles to aldehydes at low temperatures. commonorganicchemistry.comchemistrysteps.comchemistrysteps.comcommonorganicchemistry.com |

| Lithium Diisobutylpiperidinohydroaluminate (LDBPA) | An alternative reducing agent for the smooth reduction of aromatic benzonitriles to the corresponding aldehydes. semanticscholar.org |

Multi-step Chemical Transformations

The synthesis of this compound can also be accomplished through multi-step reaction sequences that build the molecule from simpler, readily available starting materials. These transformations often involve the sequential introduction of the required functional groups onto an aromatic ring.

A common strategy involves starting with a substituted phenol (B47542) or anisole (B1667542) and introducing the acetyl and aldehyde groups through a series of reactions. For example, a plausible route could begin with the acylation of a suitable precursor, followed by formylation or oxidation of a methyl group to an aldehyde. The synthesis of vanillin (B372448) and its derivatives often employs such multi-step approaches, providing a model for the synthesis of other substituted benzaldehydes. nih.govnih.govscispace.comdovepress.comacs.org

A patent describes a multi-step synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, which involves the acylation of salicylaldehyde (B1680747) to produce 2-(acetoxy)-benzaldehyde, followed by a rearrangement reaction and subsequent bromination. patsnap.com A similar strategy could be adapted for the synthesis of this compound, where a Fries rearrangement of an appropriate acetate (B1210297) ester could be employed to introduce the acetyl group.

Table 3: Potential Multi-step Synthesis Outline

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Protection of a functional group (if necessary) | Protecting group reagent | Protected precursor |

| 2 | Introduction of the acetyl group (e.g., Friedel-Crafts acylation) | Acetyl chloride or acetic anhydride (B1165640), Lewis acid | Acetylated intermediate |

| 3 | Introduction of the aldehyde group (e.g., formylation or oxidation) | Formylating agent or oxidizing agent | Formylated/oxidized intermediate |

| 4 | Deprotection (if necessary) | Deprotecting reagent | This compound |

Visible Light-Induced Photooxidative Cleavage Approaches

In recent years, visible light-induced photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. One of its applications is the oxidative cleavage of carbon-carbon double bonds to form carbonyl compounds. This approach could be utilized to synthesize this compound from a precursor containing a strategically placed alkene functionality.

The reaction typically involves a photocatalyst, such as a ruthenium complex or an organic dye, which, upon excitation with visible light, can initiate an electron transfer process. In the presence of an oxidant, often molecular oxygen from the air, this leads to the cleavage of the C=C bond. For example, the photocatalyzed oxidative cleavage of styrene (B11656) derivatives has been shown to yield benzaldehydes. researchgate.netnih.govthieme-connect.comchemrxiv.org

A synthetic route to this compound using this methodology would involve the preparation of a styrene derivative, such as 1-(4-methoxy-3-vinylphenyl)ethan-1-one. This precursor could then be subjected to visible light photocatalysis in the presence of a suitable catalyst and an oxidant to cleave the vinyl group and form the desired aldehyde. This method offers a green alternative to traditional oxidative cleavage reactions, which often employ harsh and toxic reagents.

Table 4: Components of a Typical Visible Light-Induced Photooxidative Cleavage Reaction

| Component | Function | Examples |

| Substrate | Contains the C=C bond to be cleaved | Styrene derivatives |

| Photocatalyst | Absorbs visible light and initiates the reaction | Ru(bpy)₃Cl₂, Rose Bengal |

| Oxidant | The terminal oxidant for the cleavage | Molecular oxygen (air) |

| Light Source | Provides the energy for photocatalyst excitation | LED lamps, sunlight |

Exploration of Alternative and Advanced Synthetic Strategies

Catalytic Approaches in Acetylation and Methoxylation

Catalytic methods for the introduction of acetyl and methoxy (B1213986) groups onto an aromatic ring represent an efficient and atom-economical approach to the synthesis of this compound. These strategies often rely on well-established reactions such as Friedel-Crafts acylation and Williamson ether synthesis, but with the use of modern, more sustainable catalysts.

Catalytic Acetylation: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. organic-chemistry.orgadventchembio.comsigmaaldrich.com Traditionally, this reaction requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride. However, recent research has focused on the development of catalytic systems that are more environmentally friendly and can be used in smaller quantities. Solid acid catalysts, including zeolites and modified heteropolyacids, have been investigated for the acylation of aromatic ethers like guaiacol, a compound structurally related to potential precursors of this compound. researchgate.netacs.org These catalysts can offer advantages such as easier separation from the reaction mixture and potential for reuse.

Catalytic Methoxylation: The methoxy group is typically introduced via the O-methylation of a corresponding hydroxyl group. A common precursor for this compound is 5-acetyl-2-hydroxybenzaldehyde. sigmaaldrich.comlp.edu.ua The methylation of this precursor can be achieved using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The use of catalytic amounts of a phase-transfer catalyst can enhance the efficiency of this reaction, particularly in biphasic systems.

Table 5: Catalytic Methods for Functional Group Introduction

| Reaction | Functional Group | Catalyst Type | Example Catalyst |

| Friedel-Crafts Acylation | Acetyl (-COCH₃) | Lewis Acid/Solid Acid | Aluminum chloride, Zeolites, Heteropolyacids |

| O-Methylation | Methoxy (-OCH₃) | Base/Phase-Transfer Catalyst | Potassium carbonate, Tetrabutylammonium bromide |

Regioselective Synthesis Considerations

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the acylation reaction. The starting material, 2-methoxybenzaldehyde (B41997), possesses two substituents with competing directing effects. The methoxy group is an ortho, para-directing and activating group, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5) and increases the reactivity of the ring. Conversely, the formyl group is a meta-directing and deactivating group, directing incoming electrophiles to the position meta to itself (position 5) and decreasing the ring's reactivity.

In the case of 2-methoxybenzaldehyde, the para position to the strongly activating methoxy group (position 5) is also the meta position to the deactivating formyl group. This alignment of directing effects strongly favors the introduction of an acyl group at the 5-position, leading to the desired product, this compound. The activating effect of the methoxy group at this position overcomes the deactivating effect of the formyl group, making it the most nucleophilic site for electrophilic attack.

Friedel-Crafts Acylation:

A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction typically involves an acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A Potential Synthetic Route via 5-Acetylsalicylaldehyde (B1274271):

Given the challenges of direct acylation with controlled regioselectivity, an alternative two-step pathway can be considered, starting from salicylaldehyde (2-hydroxybenzaldehyde).

Synthesis of 5-Acetylsalicylaldehyde: The first step involves the Friedel-Crafts acylation of salicylaldehyde. The hydroxyl group (-OH) is a strongly activating ortho, para-director. Similar to the methoxy group, it will direct the incoming acetyl group primarily to the para position (position 5). The formyl group, being a meta-director, will also direct the incoming group to the 5-position. This convergence of directing effects leads to a high regioselectivity for the formation of 5-acetylsalicylaldehyde.

Methylation of 5-Acetylsalicylaldehyde: The subsequent step is the methylation of the hydroxyl group of 5-acetylsalicylaldehyde to yield this compound. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

This two-step approach offers a potentially more controlled and higher-yielding synthesis of the target compound by leveraging the strong and concordant directing effects of the hydroxyl and formyl groups in the intermediate.

Illustrative Reaction Scheme:

Chemical Reactivity and Mechanistic Investigations of 5 Acetyl 2 Methoxybenzaldehyde

Fundamental Reaction Pathways of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary center of reactivity in 5-Acetyl-2-methoxybenzaldehyde. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent hydrogen atom can be removed in oxidation reactions.

Condensation Reactions

Aldehydes readily undergo condensation reactions, which involve the formation of a larger molecule with the elimination of a smaller molecule, typically water. A key example is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.com In the case of this compound, which lacks α-hydrogens, it can participate in crossed or mixed aldol condensations, such as the Claisen-Schmidt condensation, with other carbonyl compounds that do possess α-hydrogens. researchgate.net

For instance, in a base-catalyzed reaction with a ketone like acetone, the ketone forms an enolate that attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone, a type of chalcone (B49325). magritek.comresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant | Catalyst | Product Type |

|---|---|---|

| Acetone | Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) |

| Acetophenone | Acid or Base | Chalcone |

Oxidation Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent ([Ag(NH3)2]+) or Fehling's solution.

The oxidation of this compound yields 5-acetyl-2-methoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a carboxylic acid group onto the aromatic ring.

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | Carboxylic Acid |

| Chromic Acid (H2CrO4) | Acidic | Carboxylic Acid |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol. This is a common and synthetically useful reaction. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method.

The reduction of this compound produces (5-acetyl-2-methoxyphenyl)methanol. This reaction provides a route to benzyl (B1604629) alcohol derivatives from the corresponding benzaldehydes. It is important to note that under more vigorous reduction conditions, the acetyl group may also be reduced.

Table 3: Common Reducing Agents for Aldehydes

| Reducing Agent | Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Protic solvent (e.g., ethanol) | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvent (e.g., ether), then aqueous workup | Primary Alcohol |

Role of Aromatic Substituents in Reactivity Modulation

Influence of the Methoxy (B1213986) Group on Electron Density and Electrophilic Substitution

The methoxy group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the interplay of two opposing electronic effects: the resonance effect and the inductive effect. stackexchange.com

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. stackexchange.com This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. stackexchange.comquora.com

Inductive Effect: Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond (inductive effect). stackexchange.com

Reactivity of the Acetyl Moiety

The acetyl group is a deactivating group and a meta-director in electrophilic aromatic substitution. The carbonyl group of the acetyl moiety is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack.

The acetyl group itself can undergo reactions typical of ketones. For example, the methyl group of the acetyl moiety is weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation.

Reaction Mechanisms in Organic Transformations

The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the aromatic ring, the aldehyde group, and the acetyl group. These features allow the molecule to participate in a variety of organic transformations, primarily involving reactions at the aromatic ring or condensation reactions at the carbonyl centers. The electronic properties of the substituents on the benzene ring are crucial in determining the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore the ring's aromaticity. masterorganicchemistry.comdalalinstitute.com

The position of electrophilic attack on the this compound ring is controlled by the directing effects of the existing substituents: the methoxy group (-OCH₃), the acetyl group (-COCH₃), and the aldehyde group (-CHO).

Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. The oxygen atom can donate a lone pair of electrons into the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate when the attack occurs at the positions ortho or para to it. lkouniv.ac.in

Acetyl Group (-COCH₃) and Aldehyde Group (-CHO): Both are deactivating groups and meta-directors. They withdraw electron density from the aromatic ring through both inductive and resonance effects. This destabilizes the carbocation intermediate, particularly when the attack is at the ortho or para positions. mnstate.edu

In this compound, the substituents are positioned such that their directing effects are in opposition. The methoxy group at position 2 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The acetyl group at position 5 directs to positions 1 and 3 (both meta). The aldehyde at position 1 directs to positions 3 and 5 (both meta). The most powerful activating group, the methoxy group, will predominantly control the regioselectivity. The positions ortho and para to the methoxy group are C6 and C4. However, the C4 position is already substituted with the acetyl group's methyl. Therefore, the most likely positions for electrophilic attack are C3 and C6, with the strong activating effect of the methoxy group favoring substitution at the C6 position, which is ortho to it, and the C3 position, which is meta to both deactivating groups.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | C2 | Activating (Resonance) | Ortho, Para |

| Aldehyde (-CHO) | C1 | Deactivating (Inductive & Resonance) | Meta |

The general mechanism for an electrophilic attack on the ring, for instance at the C6 position, would proceed as follows:

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation. The positive charge is delocalized, with significant stabilization provided by the electron-donating methoxy group.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system and yielding the final substituted product. This step is typically fast. lkouniv.ac.in

Carbon-Carbon Bond Formation Mechanisms

Carbon-carbon bond formation is central to the synthesis of more complex organic molecules. magritek.com this compound possesses two carbonyl groups, both of which can participate in reactions that form new C-C bonds. The aldehyde is a reactive electrophile, while the acetyl group possesses acidic α-protons, allowing it to form a nucleophilic enolate.

Aldol-Type Condensation: A primary mechanism for C-C bond formation involving this compound is the aldol condensation and related reactions (e.g., Claisen-Schmidt condensation). magritek.com In a base-catalyzed mechanism, a base abstracts an acidic α-proton from a ketone (either from the acetyl group of another molecule of this compound or a different ketone) to form a resonance-stabilized enolate ion.

Enolate Formation: A base (e.g., hydroxide (B78521) ion, OH⁻) removes a proton from the carbon adjacent to the acetyl group's carbonyl, creating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde group on another molecule. This forms a new carbon-carbon bond and results in a β-hydroxy carbonyl compound (an aldol addition product).

Dehydration: The resulting aldol product can often undergo dehydration, especially with heating, to form an α,β-unsaturated carbonyl compound, which is a conjugated system. magritek.com

The aldehyde group of this compound is generally more electrophilic and thus more reactive toward nucleophiles than the ketone (acetyl) group. This selectivity allows for crossed-aldol reactions where another ketone provides the enolate to react specifically with the aldehyde function of this molecule.

Friedel-Crafts Acylation: While not a reaction of this compound, the Friedel-Crafts acylation is a key carbon-carbon bond-forming reaction that can be used to synthesize it. chemrevise.org For example, the acetylation of 2-methoxybenzaldehyde (B41997) would involve the formation of an acylium ion (CH₃CO⁺) from an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). This powerful electrophile would then be attacked by the aromatic ring, preferentially at the position para to the activating methoxy group, to form the C-C bond of the acetyl substituent. chemrevise.org

Table 2: Potential Carbon-Carbon Bond-Forming Reactions

| Reaction Name | Role of this compound | Key Mechanistic Step |

|---|---|---|

| Claisen-Schmidt Condensation | Electrophile (at the aldehyde) | Nucleophilic attack by an enolate on the aldehyde carbonyl. |

| Self-Condensation (Aldol) | Electrophile and Nucleophile | Attack of the enolate (from the acetyl group) on the aldehyde. |

Derivatives and Analogues of 5 Acetyl 2 Methoxybenzaldehyde: Synthesis and Chemical Space Exploration

Heterocyclic Systems Derived from 5-Acetyl-2-methoxybenzaldehyde

Benzofuran (B130515) Analogues

Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities. The synthesis of benzofuran analogues from this compound can be approached through several established synthetic strategies, often involving the reaction of a phenol (B47542) with a suitable partner to form the furan (B31954) ring.

A common method for constructing the benzofuran core is the Perkin rearrangement or related cyclization reactions. For instance, a derivative of this compound, such as a corresponding salicylaldehyde (B1680747) (by demethylation and reduction of the acetyl group), can be condensed with chloroacetone (B47974) to yield 2-acetylbenzofuran (B162037) derivatives. nih.gov More direct multicomponent reactions have also been developed. A one-pot synthesis of a highly substituted benzofuran, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, was achieved through a reaction involving acetovanillone (B370764) (a structural isomer of 5-acetyl-2-hydroxybenzaldehyde), 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net This demonstrates a pathway where the acetyl-substituted phenol motif is directly incorporated into the final benzofuran product. researchgate.net

Another powerful method is the palladium-catalyzed Sonogashira coupling followed by cyclization. rsc.org This involves coupling a substituted o-iodophenol with a terminal alkyne. To apply this to the target scaffold, this compound would first need to be converted to an o-iodophenol derivative. The resulting alkyne-substituted phenol can then undergo intramolecular cyclization to form the benzofuran ring. rsc.org

The resulting benzofuran analogues can be further diversified. For example, the acetyl group on the benzofuran ring can be used as a handle for further reactions, such as the Willgerodt–Kindler reaction to form thioamides or Claisen-Schmidt condensation to produce chalcone-like structures. nih.gov

Table 1: Synthetic Strategies for Benzofuran Analogues

| Starting Material (Conceptual) | Key Reaction | Intermediate/Product Type | Reference |

| 5-Acetyl-2-hydroxybenzaldehyde | Perkin-type condensation with α-halo ketones | 2-Acylbenzofuran | nih.gov |

| 5-Acetyl-2-hydroxy-iodobenzaldehyde | Sonogashira coupling and cyclization | 2-Substituted benzofuran | rsc.org |

| Acetovanillone (related structure) | Multicomponent reaction with glyoxal (B1671930) and Meldrum's acid | Substituted benzofuran acetic acid | researchgate.net |

Benzothiazole (B30560) and Benzoxazole (B165842) Derivatives

Benzothiazoles and benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry. Their synthesis typically involves the condensation of an o-aminothiophenol or o-aminophenol with a carboxylic acid or an aldehyde.

The aldehyde group of this compound is a prime functional group for this transformation. The direct condensation of this compound with an appropriate o-aminophenol or o-aminothiophenol can lead to the formation of a Schiff base intermediate. Subsequent oxidative cyclization yields the desired 2-substituted benzoxazole or benzothiazole. Various reagents and conditions, including the use of catalysts like samarium triflate in aqueous media or sustainable methods involving ZnO nanoparticles or microwave irradiation, have been reported to facilitate this type of transformation efficiently. mdpi.comorganic-chemistry.org For example, a study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives involved a three-step process starting with aldehyde alkylation, condensation with 2-aminophenol (B121084) to form a Schiff base, and then a final cyclocondensation. mdpi.com

Alternatively, the acetyl group of the scaffold could be the basis for derivatization. For example, 6-acetyl-2(3H)-benzoxazolone, a structurally related compound, has been used as a starting material for Claisen-Schmidt condensation with various aldehydes to produce chalcones. nih.gov This indicates that the acetyl group on a benzoxazole core derived from this compound would be available for further chemical exploration.

The general synthetic pathway is outlined below:

Reaction of this compound with 2-aminothiophenol (B119425) or 2-aminophenol. analis.com.my

Formation of a Schiff base intermediate.

Intramolecular cyclization, often promoted by an oxidizing agent or catalyst, to afford the final benzothiazole or benzoxazole ring system. mdpi.comanalis.com.my

Table 2: Synthesis of Benzoxazole/Benzothiazole Derivatives

| Reactant 1 | Reactant 2 | Product Class | Key Features of Synthesis | Reference |

| This compound | o-Aminophenol | 2-(5-Acetyl-2-methoxyphenyl)benzoxazole | Condensation followed by oxidative cyclization | mdpi.comorganic-chemistry.org |

| This compound | o-Aminothiophenol | 2-(5-Acetyl-2-methoxyphenyl)benzothiazole | Condensation followed by cyclization; can be promoted by ultrasound | analis.com.my |

| 6-Acetyl-2(3H)-benzoxazolone (related ketone) | Aromatic Aldehydes | Benzoxazolone Chalcones | Claisen-Schmidt condensation | nih.gov |

Other Significant Analogues and Hybrid Structures

Beyond the core heterocyclic systems, the functional groups of this compound allow for the synthesis of other important structural classes, including substituted benzoates and complex hybrids with natural products like monoterpenoids.

Substituted Benzoates

Substituted benzoates are common motifs in pharmaceuticals and other functional materials. To generate benzoate (B1203000) derivatives from this compound, the aldehyde group must first be oxidized to a carboxylic acid, yielding 5-acetyl-2-methoxybenzoic acid. This transformation can be achieved using standard oxidizing agents.

Once the benzoic acid derivative is obtained, it can be converted into a wide array of esters through esterification reactions. For example, reaction with various alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol would yield the corresponding benzoate esters. Research on the synthesis of (5-formylfuran-2-yl) methyl benzoates demonstrates the straightforward nature of forming such ester linkages, where a hydroxymethyl-functionalized heterocycle is reacted with a benzoic acid derivative. bohrium.com Similarly, 5-acetyl-2-methoxybenzoic acid could be reacted with a variety of functionalized alcohols to explore this chemical space.

A typical synthetic sequence would be:

Oxidation of the aldehyde group of this compound to a carboxylic acid.

Esterification of the resulting 5-acetyl-2-methoxybenzoic acid with a selected alcohol (e.g., R-OH) to yield the methyl 5-acetyl-2-methoxybenzoate.

Table 3: General Synthesis of Substituted Benzoate Derivatives

| Precursor | Reaction Type | Reagent Example | Product Class | Reference |

| This compound | Oxidation | KMnO₄, CrO₃ | 5-Acetyl-2-methoxybenzoic acid | General knowledge |

| 5-Acetyl-2-methoxybenzoic acid | Esterification | R-OH, H⁺ catalyst | 5-Acetyl-2-methoxybenzoate ester | bohrium.com |

| Ethyl-4-aminobenzoate (related starting material) | Hydrazinolysis | Hydrazine (B178648) Hydrate | 4-Aminobenzohydrazide | orientjchem.org |

Phenolic Monoterpenoid-Based Derivatives

Phenolic monoterpenoids, such as carvacrol (B1668589), thymol, and vanillin (B372448), are natural products known for their biological activities. nih.govmdpi.com Creating hybrid molecules that combine the structural features of this compound with these monoterpenoids can lead to novel compounds with interesting properties.

The synthesis of such hybrids can be achieved by forming a covalent linkage between the two parent scaffolds. For instance, the phenolic hydroxyl group of a monoterpenoid like carvacrol can be used to form an ether or ester linkage. A derivative of this compound could be prepared with a suitable leaving group that would react with the phenolic monoterpenoid.

Alternatively, the functional groups of the benzaldehyde (B42025) can be used directly. The aldehyde can participate in condensation reactions with a suitably functionalized monoterpenoid. More complex strategies involve converting the aldehyde or acetyl group into a different functional moiety for coupling. For example, a series of hydrazide-based sulfonamides were synthesized from carvacrol by first converting it to a phenoxyacetyl hydrazide intermediate, which was then reacted with various sulfonyl chlorides. researchgate.net A similar multi-step pathway could be envisioned starting from this compound.

Azo-derivatives of phenolic monoterpenes have also been synthesized through diazotization-coupling reactions, where an aromatic amine is diazotized and then coupled to the phenolic monoterpene. nih.gov This suggests that an amino-derivative of the this compound scaffold could be coupled with monoterpenoids to create novel azo compounds.

Table 4: Examples of Phenolic Monoterpenoid Derivatization

| Monoterpenoid | Derivatization Strategy | Resulting Structure | Reference |

| Carvacrol, Thymol, Eugenol (B1671780) | Diazotization-coupling reaction | Azo-derivatives | nih.gov |

| Carvacrol | Conversion to phenoxyacetyl hydrazide, then reaction with sulfonyl chlorides | Hydrazide-based sulfonamides | researchgate.net |

| Thymol | Nitrosation, reduction, and esterification | Thymohydroquinone monoesters | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 5 Acetyl 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of 5-Acetyl-2-methoxybenzaldehyde provides distinct signals for its aliphatic and aromatic protons. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, typically appearing as a singlet in the δ 9.9-10.2 ppm region. modgraph.co.ukrsc.org The methyl protons of the acetyl group (-COCH₃) and the methoxy (B1213986) group (-OCH₃) also appear as sharp singlets, generally around δ 2.6 ppm and δ 3.9 ppm, respectively. rsc.org

The aromatic region of the spectrum is more complex due to the substitution pattern. The three aromatic protons are chemically non-equivalent and exhibit characteristic splitting patterns. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing aldehyde and acetyl groups, and the electron-donating methoxy group. modgraph.co.uk The proton at the C6 position (ortho to the aldehyde and meta to the acetyl group) is expected to be the most deshielded. The proton at the C4 position (meta to both the aldehyde and methoxy groups) will be at an intermediate shift, while the proton at the C3 position (ortho to the methoxy group and meta to the aldehyde) will be the most shielded.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.1 | Singlet (s) |

| Aromatic (H-6) | ~8.2 | Doublet (d) |

| Aromatic (H-4) | ~8.0 | Doublet of doublets (dd) |

| Aromatic (H-3) | ~7.1 | Doublet (d) |

| Methoxy (OCH₃) | ~3.9 | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing at the downfield end of the spectrum. The aldehyde carbonyl typically resonates around δ 191-192 ppm, while the ketone carbonyl is found further downfield, near δ 197 ppm. rsc.orgrsc.org

The six aromatic carbons have distinct chemical shifts determined by the attached functional groups. The carbon atom bonded to the electron-donating methoxy group (C2) is significantly shielded, whereas carbons attached to or positioned ortho/para to the electron-withdrawing groups are deshielded. The aliphatic carbons of the methoxy and acetyl groups appear in the upfield region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl Carbonyl (C=O) | ~197 |

| Aldehyde Carbonyl (CHO) | ~191 |

| Aromatic (C-2) | ~162 |

| Aromatic (C-4) | ~135 |

| Aromatic (C-6) | ~132 |

| Aromatic (C-5) | ~130 |

| Aromatic (C-1) | ~125 |

| Aromatic (C-3) | ~112 |

| Methoxy (OCH₃) | ~56 |

Advanced NMR Techniques for Stereochemical Analysis

For derivatives of this compound, particularly those where new stereocenters are introduced (e.g., through reduction of a carbonyl group), advanced 2D NMR techniques are indispensable for stereochemical analysis. whiterose.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is used to identify adjacent protons, helping to trace the spin systems within a molecule, such as the connectivity of the aromatic protons. whiterose.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton by connecting different spin systems, for example, by showing a correlation from the acetyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. For a derivative with a newly formed chiral center, a NOESY or ROESY experiment can establish the relative configuration by observing correlations between a proton on the new stereocenter and nearby protons on the aromatic ring or other substituents. nih.gov For instance, the stereochemistry of N-acyl derivatives of bicyclic nonanes has been determined using such advanced NMR methods. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Identification of Functional Group Vibrations (Carbonyl, Methoxy, Aldehyde)

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carbonyl Groups (C=O): The molecule has two distinct carbonyl groups. The aldehyde C=O stretching vibration is expected in the 1710-1685 cm⁻¹ range, while the conjugated acetyl C=O stretch appears at a slightly lower frequency, typically around 1680 cm⁻¹. libretexts.org These bands are usually strong in both IR and Raman spectra.

Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the formyl group, which typically appears as a pair of weak to medium bands around 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. libretexts.org

Methoxy Group (C-O): The C-O stretching vibrations of the methoxy group are prominent. The asymmetric C-O-C stretch usually appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹. researchgate.net

Aromatic Ring: The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org C-H out-of-plane ("oop") bending vibrations are also observed at lower wavenumbers (900-675 cm⁻¹). libretexts.org

Vibrational Assignments and Conformational Studies

A detailed assignment of all vibrational modes can be achieved by combining experimental IR and Raman data with computational methods, such as Density Functional Theory (DFT). researchgate.netrsc.org Such calculations can predict the vibrational frequencies and intensities for different possible conformers of the molecule. By comparing the calculated spectra with the experimental ones, the most stable conformation in the solid state or in solution can be determined. For aromatic aldehydes and ketones, the orientation of the carbonyl groups relative to the aromatic ring can significantly influence the exact position of vibrational bands. modgraph.co.uk Raman spectroscopy is particularly useful for studying conjugated systems and symmetric vibrations, often providing complementary information to IR spectroscopy. beilstein-journals.org

Table 3: Principal IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820, ~2720 | Medium, Weak | Medium |

| Aldehyde | C=O Stretch | ~1700 | Strong | Strong |

| Acetyl | C=O Stretch | ~1680 | Strong | Strong |

| Aromatic | C=C Stretch | ~1600, ~1580 | Strong, Medium | Strong |

| Methoxy | C-O-C Asymmetric Stretch | ~1250 | Strong | Medium |

| Methoxy | C-O-C Symmetric Stretch | ~1030 | Medium | Weak |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Acetyl-6-methoxybenzaldehyde |

| 4-acetylbenzaldehyde |

| 2-methoxybenzaldehyde (B41997) |

| 2-methoxyacetophenone |

| 2-chloro-3-methoxybenzaldehyde |

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for analyzing its purity and presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, with a molecular formula of C₁₀H₁₀O₃, the theoretical exact mass can be calculated. HRMS analysis would measure the experimental mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙). A close correlation between the experimental and theoretical mass, typically with an error of less than 5 parts per million (ppm), validates the proposed molecular formula. The exact mass for this compound is reported as 178.062994177 Da. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | nih.gov |

| Theoretical Monoisotopic Mass | 178.06299 Da | nih.gov |

| Experimental Exact Mass | 178.062994177 Da | nih.gov |

| Charge Carrier (Example) | H⁺, Na⁺, K⁺ | |

| Analysis Mode | Electrospray Ionization (ESI) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. mdpi.com This method is highly effective for assessing the purity of a sample of this compound and for its quantification in complex matrices.

In a typical LC-MS analysis, a solution of the compound is injected into an HPLC system. The compound travels through a chromatographic column (e.g., a C18 reverse-phase column) and is separated from impurities based on its physicochemical properties. core.ac.uk The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the compound as it elutes. This allows for the confirmation of the main compound's identity and the tentative identification of impurities based on their mass-to-charge ratios. LC-MS/MS, a tandem MS technique, can provide further structural information for the identification of unknown components in a mixture. mdpi.com This technique is widely used for the analysis of carbonyl compounds in various samples. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions for this molecule are π → π* and n → π*. uzh.chupi.edu

π → π Transitions:* These transitions involve the promotion of an electron from a π (bonding) orbital to a π* (antibonding) orbital. They are typically associated with systems containing double or triple bonds and aromatic rings. uzh.ch In this compound, the benzene (B151609) ring and the carbonyl groups of the aldehyde and acetyl functions contain π electrons. These transitions are generally high in intensity (large molar absorptivity, ε). uzh.ch

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the carbonyl and methoxy groups, to a π* (antibonding) orbital. uzh.chupi.edu These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (small molar absorptivity) compared to π → π* transitions.

The presence of substituents on the benzene ring, such as the acetyl and methoxy groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max_).

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light. uzh.ch In this compound, the primary chromophores are the benzene ring and the two carbonyl groups (C=O) of the aldehyde and acetyl moieties.

The conjugated system, which includes the aromatic ring and the acetyl group, is a major chromophore. The aldehyde group, while also a chromophore, has its conjugation with the ring influenced by the ortho-methoxy group. The methoxy group (-OCH₃) and the acetyl group (-COCH₃) also act as auxochromes—groups that modify the light-absorbing capability of a chromophore. units.it The electron-donating methoxy group and the electron-withdrawing acetyl group both affect the electron density of the aromatic π system, leading to shifts in the absorption bands compared to unsubstituted benzaldehyde (B42025).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Chromophore(s) | Expected Wavelength Region |

| π → π | π (aromatic, C=O) → π | Benzene ring, Acetyl group, Aldehyde group | Shorter UV (e.g., ~200-280 nm) |

| n → π | n (C=O, -OCH₃) → π | Carbonyl groups, Methoxy oxygen | Longer UV (e.g., ~280-350 nm) |

X-Ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

An X-ray diffraction study of this compound would definitively establish:

The precise bond lengths and angles of the entire molecule.

The conformation of the methoxy and acetyl groups relative to the benzene ring.

The planarity of the molecule.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Such data is crucial for understanding the structure-property relationships and for computational modeling studies.

Biological Activities and Pharmacological Potential of 5 Acetyl 2 Methoxybenzaldehyde and Its Analogues

Antimicrobial Efficacy

The antimicrobial properties of benzaldehyde (B42025) derivatives have been a subject of scientific investigation, revealing a spectrum of activity against various microbial species.

Activity against Gram-Positive Bacterial Strains (Staphylococcus aureus, Bacillus subtilis)

Research on analogues of 5-Acetyl-2-methoxybenzaldehyde has demonstrated notable activity against Gram-positive bacteria. A prominent example is 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), an analogue that has shown antibacterial efficacy against Staphylococcus aureus. Studies have determined a minimum inhibitory concentration (MIC) of 1024 µg/ml for HMB against S. aureus. nih.govconsensus.app The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov

Furthermore, a series of benzohydrazone derivatives of para-substituted benzaldehydes have been investigated for their antimicrobial activity against Bacillus subtilis. This research highlights the potential for this class of compounds to inhibit the growth of this Gram-positive bacterium, suggesting that modifications to the benzaldehyde scaffold can yield effective antibacterial agents.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | nih.gov |

Activity against Gram-Negative Bacterial Strains

The essential oil of Periploca sepium, rich in the analogue 2-hydroxy-4-methoxybenzaldehyde, has been evaluated for its antimicrobial activity against a panel of Gram-negative bacteria. The study reported MIC values for the essential oil and the isolated compound against several strains, indicating a broad spectrum of activity.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

| 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli | 150 |

| 2-hydroxy-4-methoxybenzaldehyde | Pseudomonas aeruginosa | 250 |

| 2-hydroxy-4-methoxybenzaldehyde | Klebsiella pneumoniae | 200 |

Antifungal and Anti-Candida Effects

The antifungal potential of benzaldehyde derivatives has been explored against various fungal pathogens, including species of Candida. A study investigating redox-active benzaldehydes identified several analogues with potent antifungal activity. nih.gov The mechanism is thought to involve the disruption of the fungal cellular antioxidation system. nih.gov

Specifically, the analogue 2-hydroxy-4-methoxybenzaldehyde has demonstrated activity against Candida albicans, with a reported minimum inhibitory concentration. This suggests that compounds with a similar chemical scaffold, such as this compound, may also possess anti-candida properties.

| Compound/Analogue | Fungal Strain | MIC (mM) |

| 2-hydroxy-3-methoxybenzaldehyde | Aspergillus fumigatus | 0.5 < MIC ≤ 1.0 |

| 2,5-dimethoxybenzaldehyde | Aspergillus fumigatus | 1.0 < MIC ≤ 2.0 |

| 2-methoxybenzaldehyde (B41997) | Aspergillus fumigatus | 2.0 < MIC ≤ 3.0 |

Anticancer Research

Analogues of this compound have been the focus of anticancer research, with studies investigating their effects on various cancer cell lines, including the induction of programmed cell death (apoptosis) and the inhibition of cellular growth.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HCT-116)

The induction of apoptosis is a key mechanism for many anticancer agents. Research on various benzaldehyde derivatives has shown their capability to trigger this process in cancer cells. For instance, certain derivatives have been shown to induce apoptosis in the human colon cancer cell line HCT-116. researchgate.netnih.gov Studies have quantified the percentage of apoptotic cells following treatment, demonstrating a dose-dependent increase in both early and late apoptosis. researchgate.net

Similarly, in the context of breast cancer, various compounds with structural similarities to this compound have been found to induce apoptosis in the MCF-7 cell line. researchgate.netscienceopen.comnih.gov Investigations into the molecular mechanisms have pointed towards the involvement of both intrinsic and extrinsic apoptotic pathways. waocp.org

| Cell Line | Compound/Analogue | Concentration (µM) | Apoptotic Cells (%) | Reference |

| HCT-116 | Compound 5 (Se-NSAID derivative) | 1.25 | ~15 | researchgate.net |

| HCT-116 | Compound 5 (Se-NSAID derivative) | 2.5 | ~25 | researchgate.net |

| HCT-116 | Compound 5 (Se-NSAID derivative) | 5 | ~40 | researchgate.net |

| MCF-7 | Derivative 4b (quinolinone) | N/A | Increased apoptosis | researchgate.net |

| MCF-7 | Derivative 4j (quinolinone) | N/A | Increased apoptosis | researchgate.net |

Inhibition of Cell Proliferation

The ability to inhibit the uncontrolled proliferation of cancer cells is a hallmark of effective anticancer agents. Numerous studies have reported the anti-proliferative effects of benzaldehyde analogues on both MCF-7 and HCT-116 cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

For the HCT-116 colon cancer cell line, various derivatives have demonstrated potent inhibitory activity, with IC50 values in the micromolar range. orientjchem.org Similarly, in the MCF-7 breast cancer cell line, a range of benzaldehyde-related structures have been shown to effectively inhibit cell growth, with some compounds exhibiting IC50 values comparable to or even lower than standard chemotherapeutic drugs. researchgate.netwaocp.orgconnectjournals.com

| Cell Line | Compound/Analogue | IC50 (µM) | Reference |

| HCT-116 | Benzimidazole derivative 2 | 16.2 | waocp.org |

| HCT-116 | Benzimidazole derivative 4 | 24.08 | waocp.org |

| HCT-116 | 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 | orientjchem.org |

| MCF-7 | Benzimidazole derivative 4 | 8.86 | waocp.org |

| MCF-7 | 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | 10.05 | nih.gov |

| MCF-7 | Thieno[2,3-d]pyrimidinone derivative 6d | 4.0 | connectjournals.com |

Disruption of Cellular Antioxidation Systems in in vivo Models

Benzaldehyde derivatives, a class of compounds to which this compound belongs, have been investigated for their effects on cellular processes, including inflammation. Some derivatives have been shown to possess anti-inflammatory properties. For instance, flavoglaucin (B158435) and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp. SF-5989, markedly inhibited the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov This effect was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govacs.org The mechanism involves the induction of heme oxygenase-1 (HO-1) and the subsequent inhibition of the NF-κB pathway, which is crucial for the transcription of pro-inflammatory genes. nih.gov While these studies demonstrate an interaction with cellular inflammatory and oxidative stress pathways in vitro, specific in vivo data detailing the disruption of cellular antioxidation systems by this compound itself remains to be fully elucidated.

Enzyme Inhibition Studies

The interaction of benzaldehyde derivatives with enzymes can occur through several mechanisms, largely dependent on the specific enzyme and the structure of the inhibitor. One common mechanism for benzaldehyde-type inhibitors is the formation of a Schiff base. The aldehyde group can react with primary amino groups, such as the side chain of a lysine (B10760008) residue, within the enzyme's active site. nih.govresearchgate.net This covalent modification can inactivate the enzyme.

Another significant mechanism, particularly for enzymes that are metalloproteins, is chelation. Benzoate (B1203000) inhibitors, for example, can chelate the copper ions present in the active site of tyrosinase, leading to its inhibition. researchgate.netnih.gov Hydroxyl groups on the aromatic ring of benzaldehyde and its derivatives can also play a crucial role in binding, often interacting with metal ions in the active site. researchgate.netbrieflands.com The type of inhibition can vary, including competitive, non-competitive, uncompetitive, or mixed-type, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.govsaudijournals.com

Tyrosinase is a key, copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) synthesis. tandfonline.comresearchgate.net Its inhibition is a major focus in cosmetics and medicine for treating hyperpigmentation. tandfonline.com Benzaldehyde and its derivatives are well-known tyrosinase inhibitors. nih.govtandfonline.com

The primary inhibitory mechanism for benzaldehyde compounds against tyrosinase is the formation of a Schiff base with a primary amino group in the enzyme. nih.govresearchgate.nettandfonline.com However, the substitution pattern on the benzaldehyde ring significantly influences potency and the precise mechanism. For instance, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) was identified as a potent competitive inhibitor of mushroom tyrosinase. researchgate.netbrieflands.com Kinetic studies have shown that while some derivatives like 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde act as competitive inhibitors, others may exhibit different inhibition types. brieflands.com The hydroxyl groups on these compounds are thought to contribute to inhibition by binding with the binuclear copper ions in the enzyme's active site. brieflands.com In contrast to the Schiff base mechanism, benzoate derivatives typically inhibit tyrosinase by chelating these copper ions. nih.gov

The inhibitory strength of naturally occurring benzaldehyde derivatives is generally weak to moderate, often less potent than the standard inhibitor, kojic acid. nih.gov However, specific analogues, such as protocatechualdehyde from the fungus Phellinus linteus, have shown significantly higher inhibitory activity than kojic acid. nih.gov

| Compound | Source/Type | Inhibition Type | IC50 Value | Reference |

| 3,4-Dihydroxybenzaldehyde | Synthetic | Competitive | - | researchgate.netbrieflands.com |

| 2,4-Dihydroxybenzaldehyde | Synthetic | Competitive | - | brieflands.com |

| Kojic Acid | Standard | Mixed-Competitive | - | brieflands.com |

| Protocatechualdehyde | Phellinus linteus | - | 7.8-fold more active than kojic acid | nih.gov |

Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and is implicated in the progression of castration-resistant prostate cancer (CRPC). nih.govmdpi.com Consequently, developing selective AKR1C3 inhibitors is a significant therapeutic goal. nih.gov A major challenge is achieving selectivity over the highly similar isoforms AKR1C1 and AKR1C2, as inhibiting AKR1C2 can be counterproductive. nih.govunito.it

Analogues of this compound, specifically 5-acetyl-2-phenylaminobenzoates, have been studied as AKR1C3 inhibitors. Research on N-phenyl-aminobenzoates showed that substitution on the B-ring of the structure could lead to an increase in AKR1C3 potency. nih.gov Chalcone (B49325) derivatives have also been identified as effective AKR1C3 inhibitors. mdpi.com Studies on a series of chalcones revealed that structural features, such as hydroxylation at the C-6′ position and methylation at the C-4 position, enhanced inhibitory activity. mdpi.com The most effective chalcone inhibitors were found to be selective for hydroxysteroid dehydrogenases not primarily involved in steroid hormone metabolism. mdpi.com

For N-phenylanthranilate derivatives, moving a carboxyl group to the meta position on the A-ring and adding an electron-withdrawing group (like NO2 or an acetyl group) at the para position of the B-ring resulted in compounds with high potency and selectivity for AKR1C3 over AKR1C2. google.com For example, compound 6 (p-Ac) and compound 7 (p-CF3) were found to be 360 and 250-fold more selective for AKR1C3 over AKR1C2, respectively. google.com

| Compound Class | Key Structural Feature | Selectivity (AKR1C3 vs. AKR1C2) | Reference |

| N-Phenyl-aminobenzoates | B-ring substitution | Increased AKR1C3 potency | nih.gov |

| Chalcones | C-6' hydroxylation, C-4 methylation | Increased AKR1C3 potency | mdpi.com |

| 3-(phenylamino)benzoic acids | p-Ac B-ring substituent | 360-fold | google.com |

| 3-(phenylamino)benzoic acids | p-CF3 B-ring substituent | 250-fold | google.com |

Aldose reductase (ALR2) is the first enzyme in the polyol pathway, which becomes overactivated during hyperglycemia and contributes to diabetic complications. researchgate.netnih.gov Therefore, ALR2 inhibitors are pursued as a therapeutic strategy to manage these conditions. researchgate.net Chalcones, which can be synthesized from benzaldehyde derivatives, have been identified as a promising class of aldose reductase inhibitors. unimore.it

A study of various chalcone derivatives found them to be potent inhibitors of ALR2, with some exhibiting submicromolar IC50 values. researchgate.net The mechanism of inhibition for some of these derivatives was identified as mixed-type. researchgate.net Molecular docking studies suggest that these chalcone analogues can form π-π interactions within the active site of the enzyme. researchgate.net The specific substitutions on the aromatic rings of the chalcone structure are crucial for their inhibitory activity. researchgate.netunimore.it

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. utm.mynih.gov Chalcones, which are α,β-unsaturated ketones that can be derived from substituted benzaldehydes, have emerged as a versatile scaffold for designing AChE inhibitors. utm.mynih.govdergipark.org.tr

Numerous studies have synthesized and evaluated chalcone derivatives for their AChE inhibitory potential. nih.govmdpi.com The inhibitory activity is highly dependent on the substituents on the two aromatic rings of the chalcone structure. nih.gov For example, the presence of electron-withdrawing groups (such as Br, NO2, and Cl) on one of the phenyl rings was shown to result in excellent AChE inhibition. utm.my One study found that a chalcone derivative with a nitro group (compound 53c) exhibited the most potent activity, comparable to the standard drug galantamine. utm.my Another series of chalcone derivatives showed IC50 values in the micromolar range (22 to 37.6 µM). nih.govnih.gov The mechanism of action involves the chalcone scaffold binding to amino acid residues in the active site gorge of AChE through various interactions, including hydrogen bonding, π-π, and hydrophobic interactions. nih.govnih.gov Kinetic analysis of one promising chalcone derivative revealed a mixed-type inhibition mechanism. researchgate.netnih.gov

| Chalcone Derivative Type | Key Structural Feature | IC50 Value / % Inhibition | Inhibition Type | Reference |

| Compound 53c | 4-NO2 substituent | 89.44% inhibition | - | utm.my |

| Basic Chalcones (C1-C5) | Varied phenyl substituents | 22 ± 2.8 to 37.6 ± 0.75 µM | - | nih.govnih.gov |

| Compound 4a | N,N-dimethylaminoethyl chain | 4.68 µmol/L | Mixed-type | researchgate.netnih.gov |

| Benzylaminochalcones | 4-chlorophenyl, 4-nitrophenyl | 23 to 39 µM | - | mdpi.com |

Anti-inflammatory and Antioxidant Properties

The structural framework of this compound, characterized by a substituted benzene (B151609) ring, imparts significant potential for anti-inflammatory and antioxidant activities. These properties are largely attributed to the methoxy (B1213986) and acetyl functional groups which influence the electronic environment of the aromatic ring and its ability to interact with biological systems.

Analogues of this compound have demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways. Benzaldehyde derivatives, in general, are recognized for their anti-inflammatory properties. mdpi.com For instance, studies on acrylaldehyde derivatives, such as (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde, have shown potent inhibitory activity against superoxide (B77818) formation in neutrophils stimulated by fMLP, a chemoattractant peptide. nih.gov This suggests an interference with inflammatory cell activation. The mechanism for some of these compounds involves inhibiting the increase of cellular calcium, a critical secondary messenger in inflammatory signaling. nih.gov

Furthermore, synthetic derivatives incorporating the methoxybenzaldehyde moiety into other heterocyclic systems have yielded compounds with significant anti-inflammatory action. Pyridazinone derivatives synthesized by condensing 2-methoxybenzaldehyde showed considerable anti-inflammatory activity in carrageenan-induced paw edema assays in rats. scielo.br These findings underscore the importance of the substituted benzaldehyde scaffold in the design of novel anti-inflammatory agents. The anti-inflammatory effects of such compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory cascade. cardiosomatics.ru

The antioxidant potential of this compound and its analogues is primarily linked to their ability to scavenge free radicals, a key process in mitigating oxidative stress. Oxidative stress is a contributing factor in numerous chronic diseases. researchgate.net The 2-methoxyphenol moiety, a core component of the target compound, is a well-established structural motif for antioxidant activity.

The radical scavenging capabilities of methoxyphenol derivatives have been evaluated using various assays that measure the compound's ability to neutralize stable free radicals or inhibit oxidation processes. nih.gov Common in vitro assays include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.net Studies on synthetic 2-allyl-4-substituted-phenols, including an analogue with an acetyl group (COCH3), have demonstrated their ability to efficiently scavenge DPPH radicals as well as carbon-centered and oxygen-centered radicals. nih.gov The efficiency of these compounds is often compared to natural antioxidants like eugenol (B1671780) and isoeugenol. nih.gov The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to quench free radicals, a process influenced by the bond dissociation energy of the O-H bond. researchgate.net

Table 1: Radical Scavenging Activity of Methoxy-substituted Phenolic Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analogue | Assay Type | Measured Activity | Source |

|---|---|---|---|

| 2-Allyl-4-methoxyphenol | DPPH | Efficient scavenging | nih.gov |

| 2,4-Dimethoxyphenol | DPPH | Efficient scavenging | nih.gov |

| Eugenol | DPPH | Moderate scavenging | nih.gov |

| 2-Methoxyphenol Derivatives | DPPH, ABTS, ORAC | Identified as active | researchgate.net |

| p-Methoxyphenol Dimers | Induction Period Method | High n values (stoichiometric factor) | nih.gov |

Other Emerging Biological Activities

Beyond their anti-inflammatory and antioxidant roles, analogues of this compound are being investigated for a range of other pharmacological activities, highlighting the versatility of this chemical scaffold.

Aldehydes and their derivatives, particularly those found in essential oils, are known to possess immunomodulatory activities. nih.govresearchgate.netmdpi.com These compounds can influence the functioning of the immune system, including both innate and adaptive immune responses. For example, benzaldehyde has been shown to stimulate autophagy in mouse brain astrocytes, a cellular process crucial for clearing pathogens and damaged components, via the sonic hedgehog (Shh) signaling pathway. nih.gov This indicates a role in cellular defense mechanisms within the central nervous system. Other aldehyde constituents of essential oils, such as geranial, have been observed to increase hemagglutinating antibody titers and affect hypersensitivity reactions in animal models, suggesting an influence on the adaptive immune response. nih.gov These findings suggest that benzaldehyde analogues could modulate immune functions, although the specific effects of this compound remain to be fully elucidated.

The benzaldehyde scaffold has served as a foundation for the development of potent agents against various protozoan parasites.

Antimalarial Activity: The search for new antimalarial drugs is driven by increasing resistance to existing therapies. pensoft.net Chalcones, a class of compounds synthesized from substituted acetophenones and benzaldehydes, have shown promise. A chalcone analogue, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, demonstrated high antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of Plasmodium falciparum. pensoft.net Molecular docking studies suggest these compounds may act by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. pensoft.net Additionally, structural analogues like 2-hydroxy-4-methoxybenzaldehyde have been found to possess significant ovicidal activity against Anopheles gambiae, the mosquito vector for malaria, which represents an alternative strategy for malaria control. biorxiv.orgbiorxiv.org

Antileishmanial Activity: Leishmaniasis is another neglected tropical disease requiring new therapeutic options. nih.gov Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a close structural analogue, has been used as a starting material to synthesize derivatives with significant antileishmanial properties. scielo.br A series of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives showed good activity against promastigotes of Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis. scielo.br Similarly, chalcones derived from 3-methoxybenzaldehyde (B106831) and 4-methoxybenzaldehyde (B44291) have been evaluated for their activity against L. amazonensis, with some nitro-derivatives showing potent effects. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of the sterol 14α-demethylase (CYP51) enzyme, which is crucial for the parasite's membrane integrity. scielo.br

Trypanocidal Activities: Chagas disease, caused by Trypanosoma cruzi, is a major health issue in Latin America. nih.gov Research into new treatments has explored various chemical scaffolds, including those derived from benzaldehyde. A series of novel benzaldehyde-thiosemicarbazone derivatives were synthesized and tested against T. cruzi. nih.gov The o-nitro-benzaldehyde-thiosemicarbazone derivative was identified as the most active compound, demonstrating significantly enhanced trypanocidal activity compared to its parent compound. nih.gov This highlights the potential for developing potent antitrypanosomal agents through structural modification of the benzaldehyde core.

Table 2: Antiprotozoal Activity of Benzaldehyde Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Analogue/Derivative Class | Target Organism | Activity Metric | Finding | Source |

|---|---|---|---|---|

| Methoxy-chalcone | Plasmodium falciparum (FCR3) | IC₅₀ | 0.31 µg/mL | pensoft.net |

| 2-Hydroxy-4-methoxybenzaldehyde | Anopheles gambiae eggs | LC₅₀ | 0.7075 ppm | biorxiv.org |

| Triazolyl-vanillin derivatives | Leishmania spp. | IC₅₀ | Active against multiple species | scielo.br |

| Dimethoxynaphthalenyl chalcones | Leishmania amazonensis | IC₅₀ | 3.3 µM (most active derivative) | mdpi.com |

| Benzaldehyde-thiosemicarbazones | Trypanosoma cruzi | IC₅₀ | 2.0 µM (most active derivative) | nih.gov |

Analogues derived from methoxybenzaldehydes are prominent in the development of novel antidiabetic agents, particularly within the thiazolidinedione (TZD) class of drugs. nih.gov TZDs are known to act as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). semanticscholar.org

Numerous studies have reported the synthesis of C-5 substituted thiazolidine-2,4-dione analogues via Knoevenagel condensation with various aromatic benzaldehydes, including those with methoxy substitutions. semanticscholar.org For example, 5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione showed significant antidiabetic activity in streptozotocin-induced diabetic mice, with effects comparable to the standard drug pioglitazone. semanticscholar.org The mechanism of action for these compounds is linked to their ability to bind to and activate the PPAR-γ receptor. semanticscholar.orgeurekaselect.com Beyond PPAR-γ agonism, some TZD derivatives also exhibit inhibitory activity against other key enzymes in carbohydrate metabolism, such as α-amylase, which can help control postprandial hyperglycemia. mdpi.commdpi.com The combination of antioxidant and α-amylase inhibitory activities with PPAR-γ agonism presents a multi-faceted approach to managing diabetes mellitus. mdpi.com

Table 3: Antidiabetic Activity of Thiazolidinedione (TZD) Analogues This table is interactive. Users can sort columns by clicking on the headers.

| TZD Analogue Derived From | Model | Primary Target/Activity | Result | Source |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Streptozotocin-induced diabetic mice | PPAR-γ agonist | Significant reduction in fasting blood glucose | semanticscholar.org |

| Various Benzaldehydes | Alloxan-induced diabetic rats | α-amylase inhibitor, Antioxidant | Potent anti-hyperglycemic activity | mdpi.com |

| Various Benzaldehydes | In vitro assays | α-amylase & α-glucosidase inhibition | Concentration-dependent inhibition | mdpi.com |

| Coumarin-based methoxybenzaldehyde | STZ-induced diabetic rats | Antihyperglycemic | Dose-dependent reduction in blood glucose | nih.gov |

Anti-mutagenic Effects